N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Pyrazolo[3,4-b]pyridine derivatives are extensively studied for their antitumor, antimicrobial, anti-inflammatory, and kinase-inhibitory activities . The structural complexity of this compound includes a benzo[d][1,3]dioxol-5-yl (piperonyl) group, a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing) substituent, and a phenyl ring at position 4. These moieties likely enhance target binding and metabolic stability compared to simpler analogues .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-15-23-19(25(30)26-17-7-8-21-22(11-17)34-14-33-21)12-20(16-5-3-2-4-6-16)27-24(23)29(28-15)18-9-10-35(31,32)13-18/h2-8,11-12,18H,9-10,13-14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPBJRPANNHPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5)C6CCS(=O)(=O)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound exhibits a unique chemical structure characterized by the presence of multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 398.48 g/mol. The structure includes:
- A benzo[d][1,3]dioxole moiety, known for its role in enhancing bioactivity.
- A pyrazolo[3,4-b]pyridine core, which is often associated with various pharmacological effects.
- A tetrahydrothiophene ring that may influence the compound's lipophilicity and receptor binding properties.
Research indicates that this compound may interact with several biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and the pharmacokinetics of co-administered drugs.
- Receptor Modulation : The compound has shown promise as a modulator of various receptors, including those involved in neurotransmission and inflammation. Its interaction with central nervous system (CNS) receptors may contribute to anxiolytic or sedative effects.
- Antioxidant Properties : The presence of the dioxole moiety is associated with antioxidant activity, which can protect cells from oxidative stress and may have implications in neuroprotection.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the core structure significantly influence biological activity:
| Modification | Activity Impact |
|---|---|
| Methyl group at position 3 | Enhances receptor affinity |
| Substituents on the phenyl ring | Alter lipophilicity and binding characteristics |
| Variations in the thiophene ring | Affect metabolic stability |
These findings highlight the importance of specific structural features in optimizing the compound's efficacy.
Case Study 1: CNS Activity
In a study evaluating the CNS effects of various pyrazolo derivatives, this compound was found to exhibit significant anxiolytic effects in rodent models. The results indicated a dose-dependent response with minimal side effects compared to traditional benzodiazepines .
Case Study 2: Antioxidant Activity
Another study focused on the antioxidant properties of this compound revealed that it effectively scavenged free radicals in vitro. The dioxole structure was crucial for this activity, suggesting potential applications in preventing oxidative damage in neurological disorders .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Pharmacological Activity
Core Heterocycle Replacements
- Dinaciclib and Roscovitine Analogues : Pyrazolo[3,4-b]pyridine derivatives (e.g., compounds 9a–h and 14a–h ) were designed to replace the pyrazolo[1,5-a]pyrimidine core in dinaciclib and the imidazolo[4,5-d]pyrimidine core in roscovitine. These modifications improve ATP-binding pocket interactions, with methoxy groups facilitating hydrogen bonding akin to hydroxyl groups in parent drugs .
- Kinase Inhibition: The target compound’s sulfone group may enhance kinase affinity compared to non-sulfonated derivatives (e.g., pyrazolo[3,4-b]pyridine 8a), which showed broad-spectrum antiproliferative activity against cancer cell lines .
Substituent Effects
- Benzo[d][1,3]dioxol-5-yl Group : This moiety, absent in simpler derivatives like 1005612-70-3 (N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide), may improve CNS penetration or modulate cytochrome P450 interactions .
- Sulfone Functionality: The 1,1-dioxidotetrahydrothiophen-3-yl group enhances solubility and oxidative stability compared to non-sulfonated tetrahydrothiophene derivatives, as seen in hypnotic drug candidates like pyrazolo[3,4-b]pyridin-6-ones .
Catalytic Efficiency
- Fe3O4@MIL-101(Cr)-N(CH2PO3)2 : Achieved 92% yield in pyrazolo[3,4-b]pyridine synthesis, outperforming traditional catalysts like HCl or ZnCl2 (Table 4, ) .
- One-Pot Strategies : Zhang et al. (2020) developed a one-pot method for spirocycloalkane-fused derivatives, reducing steps compared to multi-procedure syntheses (e.g., ’s EDCI/HOBt-mediated coupling) .
Yield Optimization
- Coumarin-Fused Derivatives : Silica sulfuric acid (SSA) catalysis enabled 65–85% yields for coumarin-pyrazolo[3,4-b]pyridine hybrids, demonstrating the impact of catalyst choice () .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions, including:
- Coupling of the pyrazolo[3,4-b]pyridine core with the benzo[d][1,3]dioxole and tetrahydrothiophene-dioxide moieties via amide bond formation using coupling agents like EDCI or HATU .
- Critical conditions : Maintain anhydrous solvents (e.g., DMF or THF), temperatures between 0–25°C for amidation, and pH control (~7–8) to minimize side reactions. Catalysts such as triethylamine or DMAP improve yields .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) for ≥95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm proton environments and stereochemistry .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) for molecular weight validation .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters: resolution <1.0 Å, R-factor <0.05, and hydrogen bonding analysis .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across different studies?
- Experimental variables : Standardize assay conditions (e.g., cell lines, incubation time, dose ranges) to reduce variability .
- Model systems : Compare activity in in vitro (e.g., kinase inhibition assays) vs. in vivo (murine models) to contextualize discrepancies .
- Statistical analysis : Apply multivariate regression to identify confounding factors (e.g., solvent carriers, metabolite interference) .
Q. What computational strategies are recommended for predicting binding modes and pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Validate with MD simulations (NAMD/GROMACS) for stability .
- QSAR modeling : Leverage descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
- In silico toxicity : Employ ProTox-II or ADMETLab 2.0 to assess hepatotoxicity and CYP450 inhibition risks .
Q. How to design experiments to elucidate the mechanism of action involving specific biological targets?
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Gene expression profiling : Use RNA-seq or CRISPR-Cas9 knockout models to map downstream pathways (e.g., apoptosis, inflammation) .
- Thermodynamic studies : Perform isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
